REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:17])=[C:14]([OH:16])[CH:15]=1>CCO>[Cl:17][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:2]2[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=2)=[CH:15][C:14]=1[OH:16]
|
Name
|
2-R-5-(heteroaryl-2-ylamino)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC1=NC=CC(=N1)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |